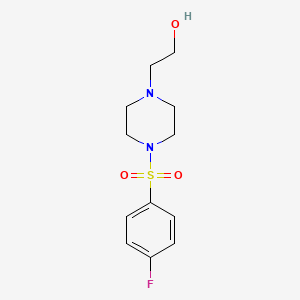

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Descripción general

Descripción

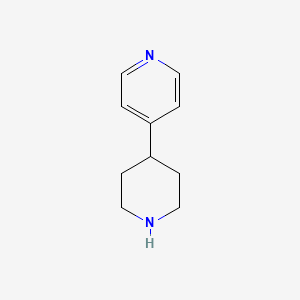

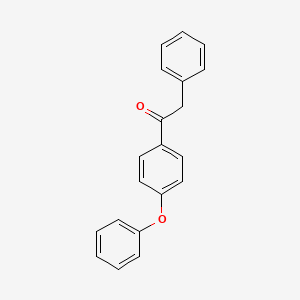

The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a derivative of piperazine featuring a sulfonyl group attached to a phenyl ring which is further substituted with a fluorine atom. This structure is related to the compounds discussed in the provided papers, which include various substituted phenylsulfonyl piperazine derivatives. These derivatives are of interest due to their potential biological activities and their structural characteristics, which allow for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives, has been reported using techniques like FT-IR, 1H-NMR, 13C-NMR, and LCMS for characterization . The synthesis involves the introduction of sulfonyl groups to the piperazine moiety and subsequent attachment to other aromatic systems like quinolone. Although the exact synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is not detailed, similar synthetic routes may be employed, with modifications to introduce the ethanol group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction studies . The piperazine ring typically adopts a chair conformation, and the presence of bulky groups can cause twisting between different parts of the molecule. This twisting can affect the molecule's three-dimensional shape and, consequently, its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The related compounds have been designed to interact with biological targets, such as DNA Gyrase A and N-myristoyltransferase, which are important for antibacterial and antifungal activities, respectively . The presence of the sulfonyl group and the piperazine ring allows for various intermolecular interactions, such as C-H…O and π-π stacking, which can be crucial for the binding of these compounds to their targets.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol are not directly reported, the properties of similar compounds can provide insights. The crystal structures of these compounds reveal supramolecular architectures that arise from intermolecular interactions, which can influence properties like solubility, melting point, and stability . The fluorine atom on the phenyl ring can also affect the compound's acidity and electronic properties, potentially enhancing its biological activity.

Relevant Case Studies

The papers provided do not include specific case studies on 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol. However, the in-silico antimicrobial activity of related compounds has been evaluated, and molecular docking studies have been carried out to understand the binding modes of these compounds with target proteins . Such studies are crucial for the development of new pharmaceutical agents and can serve as a basis for further research on the compound .

Aplicaciones Científicas De Investigación

1. Application in Carbohydrate Chemistry

- Summary of Application: The compound is used as a protecting group for hydroxyl groups in carbohydrate chemistry . It has been designed, synthesized, and evaluated for this purpose .

- Methods of Application: The compound is used to protect 4-fluorobenzyl alcohol. It is stable under acidic conditions and can be cleaved under mild basic conditions .

- Results: The compound was successfully used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .

2. Application as an Inhibitor of Human Equilibrative Nucleoside Transporters

- Summary of Application: The compound is used as an inhibitor of human equilibrative nucleoside transporters (ENTs). It is more selective to ENT2 than to ENT1 .

- Methods of Application: The compound was tested in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 .

- Results: The compound reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. It did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

3. Application in Synthesis of New Derivatives

- Summary of Application: The compound is used in the synthesis of new derivatives of 1,2,4-triazole with piperazine moiety .

- Methods of Application: The compound is obtained via a four-step protocol .

- Results: The structure of the new Mannich base is assigned by HRMS, IR, 1H, and 13C NMR spectra .

4. Application in Antifungal Activity

- Summary of Application: Some compounds have shown fungicidal activity against C. galibrata ATCC 15126 strain .

- Methods of Application: The compound was tested against C. galibrata clinical isolates .

5. Application in Organic Synthesis

- Summary of Application: The compound is used in the synthesis of new derivatives of 1,2,4-triazole with piperazine moiety .

- Methods of Application: The compound is obtained via a four-step protocol .

- Results: The structure of the new Mannich base is assigned by HRMS, IR, 1H, and 13C NMR spectra .

6. Application in Pharmacologic Characterization

Propiedades

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFQUZYKYWVTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368335 | |

| Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol | |

CAS RN |

331845-78-4 | |

| Record name | 4-[(4-Fluorophenyl)sulfonyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331845-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)